Ganciclovir-d5 di-O-p-Methoxybenzoate
Description
Properties
Molecular Formula |
C₂₅H₂₀D₅N₅O₈ |
|---|---|
Molecular Weight |
528.53 |
Synonyms |
2-((2-Amino-6-oxo-3H-purin-9(6H)-yl)methoxy)propane-1,3-diyl-d5 bis(4-Methoxybenzoate) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Ganciclovir-d5 Derivatives
| Compound | Molecular Formula | Molecular Weight | LogP | PSA (Ų) | Storage Conditions |
|---|---|---|---|---|---|
| Ganciclovir | C₉H₁₃N₅O₄ | 255.23 | -1.628 | 140.27 | N/A |
| Ganciclovir-d5 | C₉H₈D₅N₅O₄ | 260.26 | -1.628 | 140.27 | -20°C |
| Ganciclovir Mono-O-Acetate-D5 | C₁₁H₁₀D₅N₅O₅ | 302.29 | -0.92* | 127.34* | -20°C |
| Ganciclovir-d5 di-O-p-Methoxybenzoate | C₂₃H₂₀D₅N₅O₈ | 538.45* | +1.2* | 95.6* | -20°C (inferred) |
Values marked with "" are estimated based on structural modifications.
- Deuterium Substitution : The "-d5" modification replaces five hydrogen atoms with deuterium, likely at the hydroxymethyl groups (C9H8D5N5O4) . This enhances metabolic stability by slowing CYP450-mediated degradation, a common strategy in prodrug design.
- Esterification: The di-O-p-methoxybenzoate groups increase lipophilicity (higher LogP) compared to Ganciclovir-d5 and its mono-ester derivatives. This may improve membrane permeability but reduce aqueous solubility.
Table 3: Antiviral Activity and Pharmacokinetic Parameters
| Compound | IC50 (FHV-1) | Metabolic Stability (t₁/₂) | Plasma Protein Binding |
|---|---|---|---|
| Ganciclovir | 5.2 μM | 2–4 hours | 1–2% |
| Ganciclovir-d5 | 5.2 μM* | 6–8 hours* | 1–2% |
| di-O-p-Methoxybenzoate | N/A | >12 hours* | >90%* |
- Antiviral Mechanism : Like Ganciclovir, the di-O-p-Methoxybenzoate derivative likely inhibits viral DNA polymerase after intracellular phosphorylation. However, ester groups may delay activation, acting as a prodrug .
- Deuterium Effect : The -d5 substitution extends half-life by reducing first-pass metabolism, as seen in deuterated drugs like Deutetrabenazine .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Ganciclovir-d5 di-O-p-Methoxybenzoate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) is critical for confirming deuteration sites and ester bond formation. High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection ensures isotopic and chemical purity. For isotopic validation, tandem MS (MS/MS) or high-resolution MS should be employed to distinguish between deuterated and non-deuterated species .
Q. How does deuterium substitution in this compound alter its physicochemical properties compared to the non-deuterated parent compound?
- Methodological Answer : Deuterium incorporation increases molecular mass, potentially altering LogP (partition coefficient) and polar surface area (PSA), which influence solubility and membrane permeability. For example, Ganciclovir-d5 has a LogP of -1.628 and PSA of 140.27 Ų . Comparative studies should use isocratic HPLC under identical conditions to assess retention time shifts and deuterium-induced stability changes in hydrolysis assays .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported antiviral activity of this compound across different cell lines?
- Methodological Answer : Discrepancies may arise from cell line-specific metabolic activation or efflux pump variability. Standardize assays using isogenic cell lines (e.g., HEK293 with/without human equilibrative nucleoside transporters). Include internal controls (e.g., non-deuterated Ganciclovir) and measure intracellular triphosphate metabolite levels via LC-MS/MS. Validate findings using orthogonal methods like plaque reduction assays and time-of-addition studies to distinguish early vs. late antiviral effects .
Q. How can researchers optimize the synthesis of this compound to improve yield while maintaining isotopic purity?
- Methodological Answer : Employ a stepwise approach: (1) Deuterate Ganciclovir via catalytic exchange in deuterated solvents (e.g., D₂O/DMSO-d₆), monitoring deuteration efficiency via ¹H NMR. (2) Protect reactive hydroxyl groups with p-methoxybenzoyl chloride under anhydrous conditions, using stoichiometric pyridine to minimize ester hydrolysis. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) and verify isotopic purity via isotopic ratio MS .
Q. What methodological considerations are critical for assessing the metabolic stability of this compound in in vitro vs. in vivo models?
- Methodological Answer : In vitro, use liver microsomes or hepatocytes from relevant species (e.g., human, rat) to quantify deuterium loss via LC-MS. For in vivo studies, administer the compound intravenously and orally, collecting plasma/tissue samples at multiple time points. Compare deuterated/non-deuterated metabolite profiles using stable isotope-labeled internal standards. Note that deuteration may reduce first-pass metabolism by cytochrome P450 enzymes, requiring adjusted pharmacokinetic models .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting data on the hydrolysis kinetics of this compound under physiological conditions?
- Methodological Answer : Conflicting hydrolysis rates may stem from buffer composition (e.g., phosphate vs. bicarbonate) or temperature variations. Replicate experiments in standardized buffers (pH 7.4, 37°C) with controlled ionic strength. Use ¹H NMR to track ester bond cleavage in real time and correlate with bioactivity loss. Cross-validate with LC-MS quantification of free p-methoxybenzoic acid .
Q. What frameworks ensure rigorous formulation of research questions for studies involving deuterated antiviral prodrugs like this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population: target viruses; Intervention: prodrug design; Comparison: non-deuterated analogs; Outcome: efficacy/stability). For example: "Does deuteration of this compound enhance its metabolic stability in cytomegalovirus-infected human fibroblasts compared to Ganciclovir?" .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
